4-(2-Amino-2-oxoethoxy)benzoic acid chemical properties
4-(2-Amino-2-oxoethoxy)benzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-(2-Amino-2-oxoethoxy)benzoic acid
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 4-(2-Amino-2-oxoethoxy)benzoic acid (CAS No. 159143-14-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights. It covers physicochemical data, detailed spectroscopic analysis, a robust synthesis protocol, and a discussion of the compound's potential applications as a versatile chemical intermediate.
4-(2-Amino-2-oxoethoxy)benzoic acid, also known as 4-(carboxyphenoxy)acetamide, is a bifunctional organic compound featuring a carboxylic acid group and a primary amide, linked by an ether bridge to a central benzene ring. This unique arrangement of functional groups imparts specific chemical characteristics that make it an interesting building block for medicinal chemistry and materials science.
The key physicochemical properties are summarized below, providing a foundational dataset for experimental design.
| Property | Value | Source |
| CAS Number | 159143-14-3 | [1][2] |
| Molecular Formula | C₉H₉NO₄ | [2] |
| Molecular Weight | 195.17 g/mol | [2] |
| Melting Point | 167.77 °C | [1] |
| Flash Point | 212.35 °C | [1] |
| Water Solubility | 2586.29 mg/L (approx. 2.59 g/L) | [1] |
Expert Insights on Physicochemical Properties:
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Solubility: The measured water solubility is relatively low, a consequence of the rigid, hydrophobic benzene core.[1] However, the presence of two hydrogen-bonding groups (carboxylic acid and amide) allows for some aqueous solubility. For experimental work, solubility can be significantly increased in alkaline aqueous solutions (pH > 7) due to the deprotonation of the carboxylic acid to its more soluble carboxylate salt. Solvents such as DMSO, DMF, and methanol are effective for solubilizing the compound for reactions or analysis.
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Acidity (pKa): Direct experimental pKa values are not widely published. However, we can predict the acidity based on its constituent functional groups. The primary acidic center is the carboxylic acid proton. For benzoic acid, the pKa is approximately 4.2. The electron-withdrawing nature of the ether-linked acetamide substituent at the para position is expected to slightly increase the acidity, placing the pKa in the 3.8-4.1 range. The N-H protons of the primary amide are significantly less acidic, with a pKa typically around 17, and do not contribute to the compound's acidity in aqueous media.[3][4]
Synthesis and Purification
The most direct and reliable method for synthesizing 4-(2-Amino-2-oxoethoxy)benzoic acid is through a Williamson ether synthesis. This well-established reaction provides a high-yielding pathway from commercially available starting materials.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for 4-(2-Amino-2-oxoethoxy)benzoic acid.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful synthesis is confirmed by the analytical characterization methods outlined in Section 3.
Materials:
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4-Hydroxybenzoic acid (1.0 eq)
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2-Chloroacetamide (1.1 eq)
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Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
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N,N-Dimethylformamide (DMF), anhydrous
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Hydrochloric acid (HCl), 1M solution
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Ethyl acetate
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Deionized water
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzoic acid (1.0 eq) and anhydrous DMF. Stir until the solid is fully dissolved.
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Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the solution. The suspension will be stirred vigorously. The purpose of the base is to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid, forming a phenoxide which is a potent nucleophile required for the subsequent Sₙ2 reaction.
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Nucleophilic Attack: Add 2-chloroacetamide (1.1 eq) to the reaction mixture. Heat the mixture to 80-90 °C and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
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Workup and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of cold deionized water. This will precipitate the crude product and dissolve the inorganic salts.
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Acidification: Acidify the aqueous mixture by slowly adding 1M HCl until the pH is approximately 2-3. This crucial step ensures that the product's carboxylic acid group is fully protonated, minimizing its water solubility and maximizing precipitation.
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Filtration: Collect the resulting white precipitate by vacuum filtration. Wash the solid thoroughly with deionized water to remove residual salts and DMF, followed by a cold ethyl acetate wash to remove non-polar impurities.
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Purification (Recrystallization): Dry the crude solid. The primary purification method is recrystallization from an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization.
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Final Product: Collect the pure crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The final product should be a white crystalline solid.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation and purity assessment are critical. The following section details the expected results from key analytical techniques.
Analytical Workflow Diagram
Caption: Standard analytical workflow for the characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as it effectively solubilizes the compound and its residual water peak does not obscure key signals. The acidic proton of the carboxylic acid and the amide N-H protons are also visible in this solvent.
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¹H NMR (400 MHz, DMSO-d₆) - Predicted Spectrum:
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δ ~12.9 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton (-COOH).
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δ ~7.9 ppm (d, 2H): A doublet for the two aromatic protons ortho to the carboxylic acid group. These are deshielded by the electron-withdrawing effect of the carbonyl.
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δ ~7.5 ppm (br s, 1H) & ~7.3 ppm (br s, 1H): Two broad singlets for the two non-equivalent amide protons (-CONH₂).
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δ ~7.0 ppm (d, 2H): A doublet for the two aromatic protons ortho to the ether linkage. These are shielded relative to the other aromatic protons due to the electron-donating nature of the ether oxygen.
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δ ~4.6 ppm (s, 2H): A sharp singlet for the methylene protons (-O-CH₂-C=O) of the ether linkage.
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¹³C NMR (100 MHz, DMSO-d₆) - Predicted Spectrum:
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δ ~169 ppm: Carbonyl carbon of the amide.
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δ ~167 ppm: Carbonyl carbon of the carboxylic acid.
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δ ~162 ppm: Aromatic carbon directly attached to the ether oxygen.
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δ ~131 ppm: Aromatic carbons ortho to the carboxylic acid.
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δ ~124 ppm: Quaternary aromatic carbon attached to the carboxylic acid.
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δ ~115 ppm: Aromatic carbons ortho to the ether oxygen.
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δ ~67 ppm: Methylene carbon of the ether linkage (-O-CH₂-).
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Infrared (IR) Spectroscopy
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Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample, or analyze using an Attenuated Total Reflectance (ATR) accessory.
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Predicted Key Absorption Bands:
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3400-3100 cm⁻¹ (broad): A very broad absorption due to the O-H stretch of the hydrogen-bonded carboxylic acid, overlapping with the N-H stretching vibrations of the primary amide.[5]
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~1720-1690 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid dimer.[5]
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~1660-1640 cm⁻¹ (strong, sharp): C=O stretch of the primary amide (Amide I band).
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~1610-1580 cm⁻¹: N-H bending vibration of the primary amide (Amide II band) and C=C aromatic ring stretches.
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~1300-1200 cm⁻¹ (strong): C-O stretch of the ether and carboxylic acid.
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Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) is ideal due to the polarity of the molecule.
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Predicted m/z Values:
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Positive Mode [M+H]⁺: 196.06
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Negative Mode [M-H]⁻: 194.04
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Key Fragmentation: Expect to see fragments corresponding to the loss of the acetamide group (-CH₂CONH₂) and the carboxylic acid group (-COOH).
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Reactivity, Stability, and Potential Applications
The true value of 4-(2-Amino-2-oxoethoxy)benzoic acid for researchers lies in its potential as a versatile molecular building block, stemming from the distinct reactivity of its functional groups.
Key Reactive Sites
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Carboxylic Acid: This site can undergo standard reactions such as esterification (with alcohols) or amide bond formation (with amines) using coupling agents like EDC or DCC. This allows for its conjugation to other molecules of interest.
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Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The activating, ortho-para directing ether group and the deactivating, meta-directing carboxylic acid group will influence the position of substitution.
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Amide: The primary amide is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under harsh acidic or basic conditions.
Stability and Storage
The compound is a stable solid under standard laboratory conditions. It should be stored in a cool, dry place, away from strong oxidizing agents and bases. No significant degradation is expected with long-term storage under these conditions.
Potential Research Applications
While not a widely commercialized product, its structure is highly suggestive of several applications in research and development:
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Medicinal Chemistry Scaffold: The molecule can serve as a rigid scaffold for synthesizing libraries of compounds. The two distinct functional handles (acid and amide) can be modified to explore structure-activity relationships (SAR) in drug discovery.[6]
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Linker in Bioconjugation: The carboxylic acid can be activated to link the molecule to proteins, peptides, or other biomolecules.[7][8] The acetamide moiety provides a polar, hydrogen-bonding group that can improve solubility and pharmacokinetic properties.
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Monomer for Specialty Polymers: As a bifunctional molecule, it could potentially be used as a monomer in the synthesis of novel polyamides or polyesters with specific properties conferred by the pendant acetamide group.
Conceptual Application Diagram
Caption: Potential applications of the title compound as a versatile molecular building block.
References
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Chemchart. (n.d.). 4-(2-amino-2-oxoethoxy)benzoic acid (159143-14-3). Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]
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Scribd. (n.d.). Uses And Applications Of Acetamide. Retrieved from [Link]
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Patsnap Synapse. (2024). What is Acetamide used for?. Retrieved from [Link]
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Al-Masoudi, N. A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives.... PubMed Central. Retrieved from [Link]
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Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
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- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
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